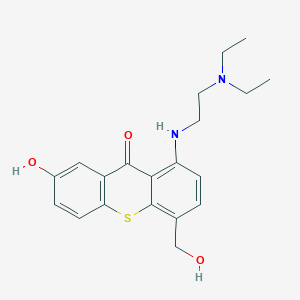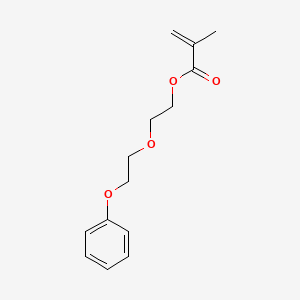
2-(2-Phenoxyethoxy)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester is an organic compound with the molecular formula C14H18O4. It is a derivative of methacrylic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester typically involves the esterification of methacrylic acid with 2-(2-phenoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form polymers used in coatings and adhesives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-(2-phenoxyethoxy)ethanol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester involves its interaction with specific molecular targets. For instance, in polymerization reactions, the compound undergoes radical initiation, propagation, and termination steps to form high molecular weight polymers. The ester group can also participate in hydrolysis reactions, leading to the formation of methacrylic acid and 2-(2-phenoxyethoxy)ethanol .
Comparación Con Compuestos Similares
2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester can be compared with other methacrylate esters, such as:
2-Propenoic acid, 2-methyl-, methyl ester: This compound is simpler and lacks the phenoxyethoxy group, making it less versatile in certain applications.
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: This compound contains a diethylamino group, which imparts different chemical properties and reactivity.
The presence of the phenoxyethoxy group in 2-Propenoic acid, 2-methyl-, 2-(2-phenoxyethoxy)ethyl ester makes it unique and suitable for specific applications where enhanced hydrophobicity and chemical stability are required.
Propiedades
Número CAS |
77136-95-9 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-(2-phenoxyethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-12(2)14(15)18-11-9-16-8-10-17-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3 |
Clave InChI |
WTJTUKSVRGVSNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)

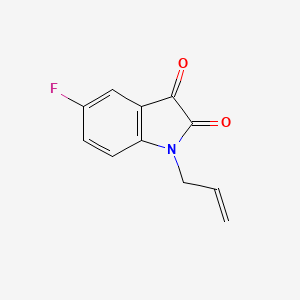
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)


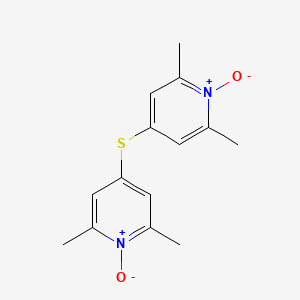
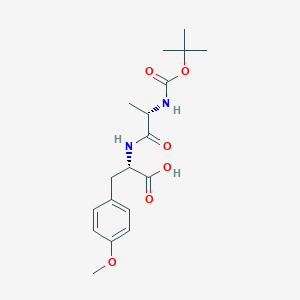
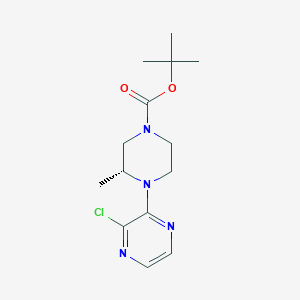
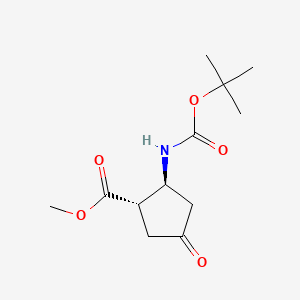
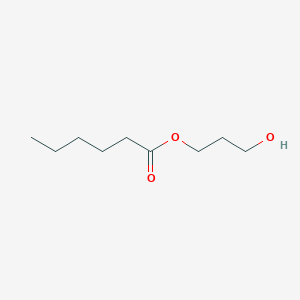
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
